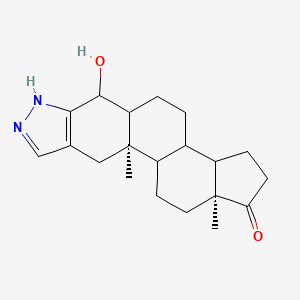![molecular formula C18H22Cl2N2O4 B13445402 methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester and a diamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride typically involves multiple steps, including the formation of the benzoate ester and the introduction of the diamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The diamino and ester groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Shares the benzoate ester group but lacks the diamino functionality.
Ethyl 4-aminobenzoate: Similar structure with an ethyl ester instead of a methyl ester.
4-Methoxycarbonylphenylamine: Contains the methoxycarbonyl group but differs in the overall structure.
Uniqueness
Methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. This makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H22Cl2N2O4 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride |
InChI |
InChI=1S/C18H20N2O4.2ClH/c1-23-17(21)13-7-3-11(4-8-13)15(19)16(20)12-5-9-14(10-6-12)18(22)24-2;;/h3-10,15-16H,19-20H2,1-2H3;2*1H/t15-,16-;;/m1../s1 |
InChI Key |
PABGVTNAPKOUBZ-UWGSCQAASA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C(=O)OC)N)N.Cl.Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C(=O)OC)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


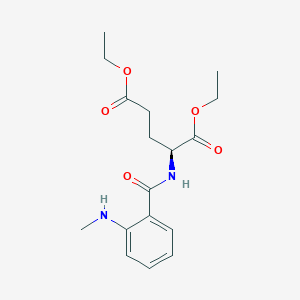

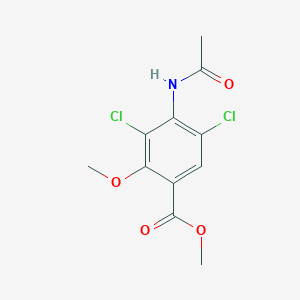
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
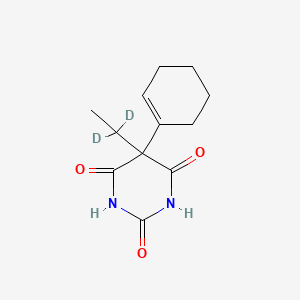
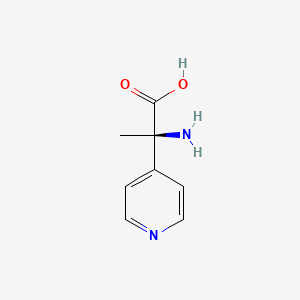
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

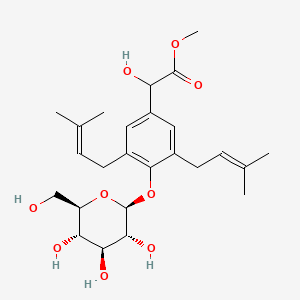

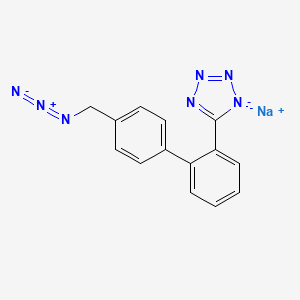
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
